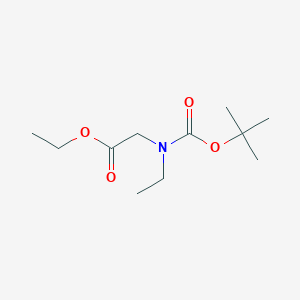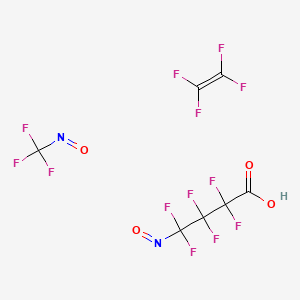
tert-Butyl (ethoxycarbonyl)methylethylcarbamate
Descripción general
Descripción
Tert-Butyl (ethoxycarbonyl)methylethylcarbamate (abbreviated as TBEC) is a synthetic compound that has been used for many applications in laboratory experiments. TBEC is a colorless and odorless solid that can be used as a reagent, a catalyst, or a stabilizer. It is also used in a variety of chemical syntheses, such as the synthesis of polymers, peptides, and other organic molecules. TBEC is a versatile compound that has been used in a variety of scientific research applications.
Mecanismo De Acción
Tert-Butyl (ethoxycarbonyl)methylethylcarbamate acts as a catalyst in the synthesis of organic molecules. It helps to facilitate the reaction of organic molecules by providing an environment conducive to the formation of the desired product. This compound also helps to stabilize the reaction by preventing the formation of unwanted side products.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects. In laboratory experiments, this compound has been found to be non-toxic, non-irritating, and non-sensitizing. It is also not known to have any mutagenic or carcinogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using tert-Butyl (ethoxycarbonyl)methylethylcarbamate in laboratory experiments is its versatility. It can be used in a variety of syntheses, and it is non-toxic and non-irritating. However, this compound can be difficult to purify, and it can be expensive to obtain. Additionally, this compound is not very soluble in water, so it must be used in an organic solvent.
Direcciones Futuras
The use of tert-Butyl (ethoxycarbonyl)methylethylcarbamate in laboratory experiments is likely to continue to increase in the future. It may be used in the synthesis of new pharmaceuticals, dyes, and other pigments. It may also be used in the synthesis of enzymes and other proteins. Additionally, this compound may be used in the synthesis of polymers and other organic molecules. Finally, this compound may be used in the synthesis of new materials, such as nanomaterials.
Aplicaciones Científicas De Investigación
Tert-Butyl (ethoxycarbonyl)methylethylcarbamate has been used in a variety of scientific research applications. It has been used in the synthesis of polymers, peptides, and other organic molecules. It has also been used in the synthesis of a variety of pharmaceuticals, such as antifungal agents and antibiotics. This compound has also been used in the synthesis of dyes and other pigments, as well as in the synthesis of enzymes and other proteins.
Propiedades
IUPAC Name |
ethyl 2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-12(8-9(13)15-7-2)10(14)16-11(3,4)5/h6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNPVJHZXYQVAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)OCC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














